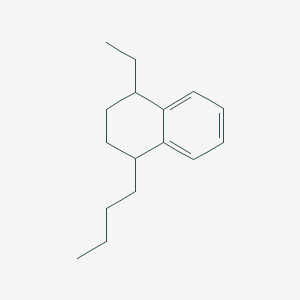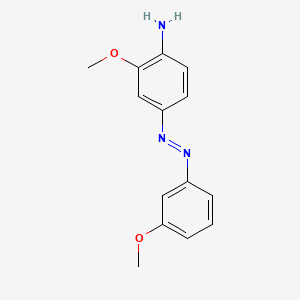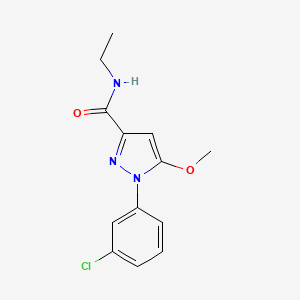
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound has garnered interest due to its potential use as a lead compound in drug discovery, particularly for its inhibitory effects on certain enzymes.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylhydrazine and ethyl acetoacetate.
Cyclization: The reaction proceeds through a cyclization process, where the hydrazine reacts with the acetoacetate to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its activity and thereby reducing blood coagulation . The binding involves hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- can be compared with other similar compounds, such as:
5-Phenyl-1H-pyrazole-3-carboxamide: This compound also exhibits inhibitory activity against Factor XIa but differs in its substitution pattern on the pyrazole ring.
3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide: Another inhibitor of Factor XIa, but with a different core structure.
The uniqueness of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
54708-72-4 |
|---|---|
Formule moléculaire |
C13H14ClN3O2 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-ethyl-5-methoxypyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-15-13(18)11-8-12(19-2)17(16-11)10-6-4-5-9(14)7-10/h4-8H,3H2,1-2H3,(H,15,18) |
Clé InChI |
HOARRELMHKQDGK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


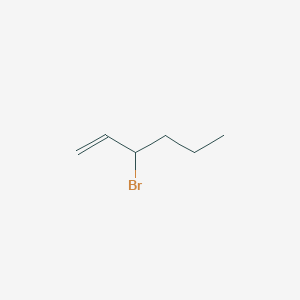
![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)



![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)


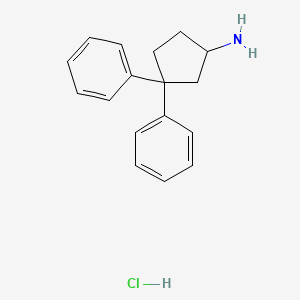
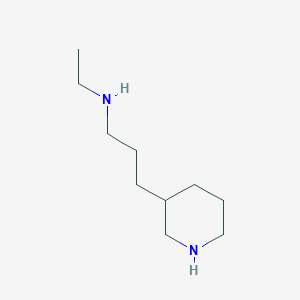
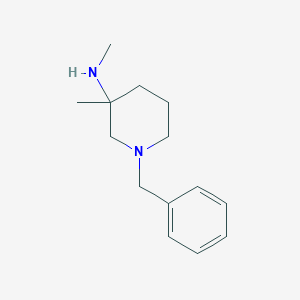
![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
